![molecular formula C23H20FNO6S B281589 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has been widely used in scientific research for its various properties. This compound is also known as "Compound A" in scientific literature. It is a potent inhibitor of a specific enzyme called "fatty acid amide hydrolase" (FAAH), which is responsible for breaking down endocannabinoids in the body.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves inhibition of FAAH. FAAH is an enzyme that is responsible for breaking down endocannabinoids in the body. Inhibition of FAAH by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate leads to increased levels of endocannabinoids in the body, which can modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate are mainly attributed to its ability to inhibit FAAH. Inhibition of FAAH leads to increased levels of endocannabinoids in the body, which can modulate various physiological processes such as pain, inflammation, and anxiety. Studies have shown that 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can alleviate pain and inflammation in various animal models. It has also been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments are mainly attributed to its specificity and potency as an inhibitor of FAAH. It has been shown to be a highly selective inhibitor of FAAH and does not affect other enzymes that are involved in lipid metabolism. It is also a potent inhibitor of FAAH, which allows for the use of lower concentrations of the compound in experiments. The limitations of using 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments are mainly related to its solubility and stability. The compound is poorly soluble in water and requires the use of organic solvents for its preparation. It is also relatively unstable and can undergo hydrolysis under certain conditions.
Orientations Futures
There are several future directions for the use of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH. Another direction is the use of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in combination with other compounds to modulate the endocannabinoid system. Finally, there is a need for more studies to investigate the long-term effects of FAAH inhibition by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate on various physiological processes.
Méthodes De Synthèse
The synthesis of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-3-nitronaphthalene with methyl vinyl ketone in the presence of a base to form a Michael adduct. This adduct is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate using tosyl chloride and pyridine. The tosylate is then reacted with 4-fluorobenzenesulfonamide to form the sulfonamide intermediate. Finally, this intermediate is reacted with 2-methoxyethyl 3-hydroxy-2-naphthoate in the presence of a base to form the desired product.
Applications De Recherche Scientifique
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively used in scientific research as a tool compound to study the role of FAAH in various physiological and pathological conditions. FAAH is an enzyme that is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes such as pain, inflammation, and anxiety. Inhibition of FAAH by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate leads to increased levels of endocannabinoids in the body, which in turn can modulate various physiological processes.
Propriétés
Formule moléculaire |
C23H20FNO6S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
2-methoxyethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H20FNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3 |
Clé InChI |
OVGYYYANHVMBED-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCCOC |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
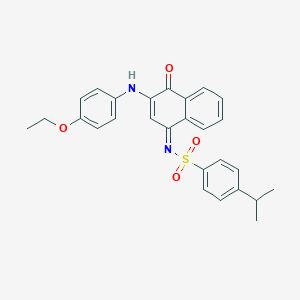


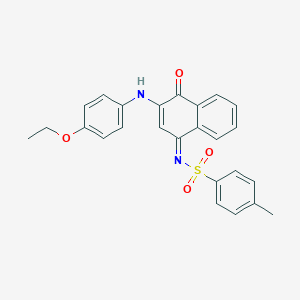

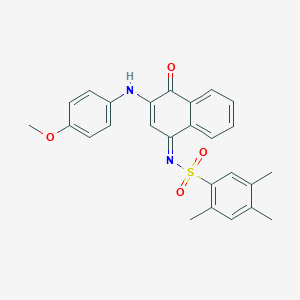
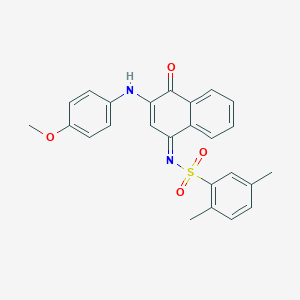
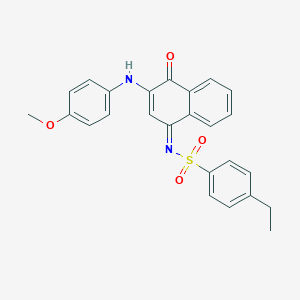

![4-isopropyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281522.png)
![N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281523.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281528.png)
![2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281529.png)